molecular formula C22H16O3 B5575166 (3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one

(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one

Cat. No.: B5575166
M. Wt: 328.4 g/mol
InChI Key: STIMLJGYXZXCKM-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydrofuran-2-one core, substituted with a methoxyphenyl group and a naphthyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method includes the aldol condensation of 2-methoxybenzaldehyde with 2-naphthaldehyde in the presence of a base, followed by cyclization to form the dihydrofuran-2-one ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furanone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one stands out due to its unique combination of a dihydrofuran-2-one core with methoxyphenyl and naphthyl substituents. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3Z)-3-[(2-methoxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c1-24-20-9-5-4-8-17(20)13-19-14-21(25-22(19)23)18-11-10-15-6-2-3-7-16(15)12-18/h2-14H,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIMLJGYXZXCKM-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C=C(OC2=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.